N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide
Overview
Description
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including a tert-butyl group, a chloro group, a hydroxy group, and a carbamothioyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Hydroxyphenyl Intermediate: This step involves the chlorination and tert-butylation of a phenol derivative to obtain the 5-tert-butyl-3-chloro-2-hydroxyphenyl intermediate.
Carbamothioylation: The intermediate is then reacted with a carbamothioylating agent under controlled conditions to introduce the carbamothioyl group.
Coupling with Dimethylbenzamide: Finally, the carbamothioylated intermediate is coupled with 3,4-dimethylbenzamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, leading to dechlorinated products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide
- **N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Uniqueness
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-3,4-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c1-11-6-7-13(8-12(11)2)18(25)23-19(26)22-16-10-14(20(3,4)5)9-15(21)17(16)24/h6-10,24H,1-5H3,(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQMEKYZLGQCJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)C(C)(C)C)Cl)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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